molecular formula C6H14N2O2 B1497020 Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI)

Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI)

Cat. No.: B1497020
M. Wt: 146.19 g/mol
InChI Key: XVQRABGSXSUQLJ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI) is a chiral amino acid derivative with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . This compound is characterized by the presence of both an amino group and a dimethylamino group attached to the butanoic acid backbone, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI) typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate butanoic acid derivative.

    Amination: Introduction of the amino group at the 2-position.

    Dimethylation: Introduction of the dimethylamino group at the 4-position.

    Chirality Induction: Ensuring the (S)-configuration through the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the amino or dimethylamino groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino or dimethylamino derivatives.

Scientific Research Applications

Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both amino and dimethylamino groups allows it to participate in various biochemical pathways, potentially influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-amino-, (S)-: Lacks the dimethylamino group.

    Butanoic acid, 2-amino-4-methyl-, (S)-: Contains a methyl group instead of a dimethylamino group.

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

(2S)-2-amino-4-(dimethylamino)butanoic acid

InChI

InChI=1S/C6H14N2O2/c1-8(2)4-3-5(7)6(9)10/h5H,3-4,7H2,1-2H3,(H,9,10)/t5-/m0/s1

InChI Key

XVQRABGSXSUQLJ-YFKPBYRVSA-N

Isomeric SMILES

CN(C)CC[C@@H](C(=O)O)N

Canonical SMILES

CN(C)CCC(C(=O)O)N

sequence

X

Origin of Product

United States

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